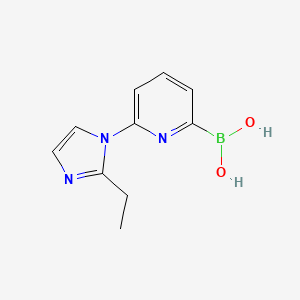![molecular formula C30H50O3 B578865 (3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one CAS No. 18456-09-2](/img/structure/B578865.png)
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one is a unique plant natural product, specifically a 3-keto tricarbocyclic triterpenoid, isolated from the gum exudates of the trunk of Ailanthus malabarica . It is notable for its unusual structure, which includes a 3-keto group and a side chain containing a tetrahydrofuran group . The structure and stereochemistry of malabaricol were confirmed through various chemical reactions and spectral data .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one can be synthesized through the nonenzymatic cyclization of squalene-2,3-epoxide using stannic chloride . Another method involves the cyclization of squalene-2,3-epoxide by picric acid, leading to the synthesis of D,L-malabaricanediol, which reveals the stereochemical positions at specific carbon atoms .
Industrial Production Methods
While specific industrial production methods for malabaricol are not extensively documented, the synthesis generally involves the cyclization of squalene derivatives under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in malabaricol.
Substitution: This compound reacts with aromatic aldehydes under alkaline conditions to form 2-arylidene analogs.
Common Reagents and Conditions
Aromatic Aldehydes: Used in substitution reactions under alkaline conditions.
Stannic Chloride: Used in the cyclization of squalene-2,3-epoxide.
Picric Acid: Another reagent used for cyclization reactions.
Major Products Formed
2-Arylidene Analogs: Formed from reactions with aromatic aldehydes.
D,L-Malabaricanediol: Formed through cyclization reactions.
Applications De Recherche Scientifique
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of malabaricol involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic activity by interfering with cellular processes in cancer cells . The exact molecular targets and pathways are still under investigation, but its unique structure plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
These compounds share a similar tricyclic core structure but differ in the stereochemistry of their core fragments . Some similar compounds include:
Isomalabaricanes: Differ in the stereochemistry of their tricyclic core fragments.
Other Triterpenoids: Such as lanostanes and steroids, which have different core structures and biological activities.
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one stands out due to its unique 3-keto group and tetrahydrofuran side chain, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
18456-09-2 |
|---|---|
Formule moléculaire |
C30H50O3 |
Poids moléculaire |
458.727 |
Nom IUPAC |
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-29(7,32)25-15-19-30(8,33-25)23-12-11-22-27(5)18-14-24(31)26(3,4)21(27)13-17-28(22,23)6/h10,21-23,25,32H,9,11-19H2,1-8H3/t21-,22+,23+,25+,27-,28+,29-,30-/m0/s1 |
Clé InChI |
PCKPKTPZLJKCLF-JSJQDBENSA-N |
SMILES |
CC(=CCCC(C)(C1CCC(O1)(C)C2CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)



![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)







![2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B578804.png)

